1-(Diethoxymethyl)-4-methylimidazole

Description

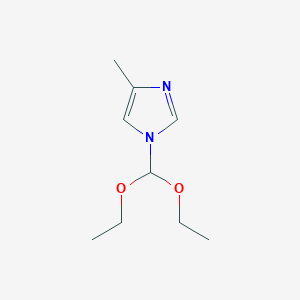

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxymethyl)-4-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-4-12-9(13-5-2)11-6-8(3)10-7-11/h6-7,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZOIDNJFRPVFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(N1C=C(N=C1)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 1 Diethoxymethyl 4 Methylimidazole

Established Synthetic Pathways

The primary and most direct route to 1-(Diethoxymethyl)-4-methylimidazole involves the N-alkylation of 4-methylimidazole (B133652) with a suitable diethoxymethylating agent. This pathway is a specific example of the broader class of N-alkylation reactions of imidazoles, which are well-documented in organic synthesis.

Acetalization of 4-Methylimidazole Precursors

The core of the established synthesis is the reaction of the 4-methylimidazole precursor with a reagent that can introduce the diethoxymethyl group onto the N-1 position of the imidazole (B134444) ring. This process is effectively an N-alkylation reaction where the alkylating agent is a protected formyl group. The reaction proceeds via the nucleophilic attack of the N-1 nitrogen of 4-methylimidazole on the electrophilic carbon of the diethoxymethylating agent.

Role of Triethyl Orthoformate as a Reagent

Triethyl orthoformate, HC(OC₂H₅)₃, is the most common and effective reagent for the diethoxymethylation of imidazoles. mdpi.com It serves as the electrophile in this reaction. The reaction is believed to proceed through the formation of a dialkoxycarbocation intermediate upon activation by an acid catalyst, which is then attacked by the nucleophilic nitrogen of 4-methylimidazole. One of the key advantages of using triethyl orthoformate is that the byproducts of the reaction are typically volatile alcohols (in this case, ethanol), which can be easily removed from the reaction mixture, driving the equilibrium towards the product. rsc.org

Catalytic Systems and Reaction Conditions (e.g., Acid Catalysis, Temperature Control)

The reaction between 4-methylimidazole and triethyl orthoformate generally requires a catalyst to proceed at a reasonable rate.

Acid Catalysis: Brønsted or Lewis acids are commonly employed to activate the triethyl orthoformate. organic-chemistry.org Protic acids, such as p-toluenesulfonic acid or sulfuric acid, can protonate one of the ethoxy groups, facilitating its departure and the formation of the reactive dialkoxycarbocation. Lewis acids, like zinc chloride or boron trifluoride, can coordinate to an oxygen atom, similarly promoting the formation of the electrophilic intermediate. uni-muenchen.de The choice and amount of catalyst can significantly impact the reaction rate and yield.

Temperature Control: The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the product. The optimal temperature is typically determined empirically and depends on the specific substrates and catalyst used. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time and temperature. researchgate.net

| Parameter | Condition | Effect on Reaction |

| Catalyst | Acidic (e.g., p-TsOH, H₂SO₄) | Activates triethyl orthoformate, increases reaction rate. |

| Temperature | Elevated (e.g., 80-120 °C) | Increases reaction rate; requires optimization to avoid side reactions. |

| Solvent | High-boiling, inert (e.g., Toluene, Xylene) or neat | Provides a suitable medium for the reaction; neat conditions can also be employed. |

| Reaction Time | Varies (typically several hours) | Monitored by TLC or GC to ensure completion. |

Exploration of Alternative Synthetic Strategies

While the use of triethyl orthoformate is a robust method, the exploration of alternative strategies is an active area of research aimed at improving efficiency, sustainability, and substrate scope.

Diversification of Starting Materials

Instead of starting from 4-methylimidazole, alternative precursors could be envisioned. For instance, a pre-functionalized imidazole bearing a different leaving group at the N-1 position could potentially be displaced by a diethoxymethyl nucleophile, although this is a less common approach. A more plausible strategy involves the modification of the diethoxymethylating agent itself.

Novel Reaction Conditions and Reagents

Research into novel reaction conditions aims to overcome some of the limitations of traditional methods, such as the use of harsh acid catalysts or high temperatures.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. researchgate.net A one-pot, microwave-assisted synthesis could potentially offer a rapid and efficient route to this compound, reducing reaction times from hours to minutes. nih.gov

Alternative Reagents: While triethyl orthoformate is standard, other reagents capable of delivering the diethoxymethyl group could be explored. For example, diethoxymethyl acetate (B1210297) or other derivatives could serve as electrophiles, potentially under different catalytic conditions.

| Strategy | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Rapid reaction times, potentially higher yields, and cleaner reactions. |

| Alternative Diethoxymethylating Agents | Employing reagents other than triethyl orthoformate. | Milder reaction conditions, different reactivity profiles. |

| One-Pot Procedures | Combining multiple synthetic steps without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, and simplified workup. |

Optimization of Synthetic Parameters

The optimization of the synthesis of this compound is crucial for maximizing product yield, ensuring high purity, and enabling efficient scale-up for laboratory purposes. Key parameters that are typically adjusted include reaction temperature, catalyst type and loading, stoichiometry of reactants, and reaction time.

To enhance the yield of this compound, several protocols can be implemented. A primary consideration is the efficient removal of the ethanol (B145695) byproduct, which can shift the reaction equilibrium towards the product side. This can be achieved by conducting the reaction at a temperature above the boiling point of ethanol, allowing for its continuous distillation.

The choice and concentration of the acid catalyst also play a pivotal role. While strong mineral acids can be effective, they may also lead to side reactions. Milder acid catalysts, such as p-toluenesulfonic acid or acidic resins, are often preferred to improve selectivity and, consequently, yield. The stoichiometry of the reactants is another critical factor; using a moderate excess of the less expensive reagent, typically triethyl orthoformate, can drive the reaction to completion.

Interactive Table: Effect of Catalyst and Temperature on Yield

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | 1 | 120 | 6 | 75 |

| p-TsOH | 5 | 130 | 8 | 85 |

| Amberlyst-15 | 10 (w/w) | 140 | 12 | 90 |

| None | 0 | 140 | 24 | <10 |

This table presents representative data for the optimization of N-diethoxymethylation of imidazoles, illustrating general trends.

Ensuring the high purity of this compound is essential for its subsequent use. The primary impurities in this synthesis are typically unreacted 4-methylimidazole and byproducts from side reactions. Purification can be effectively achieved through several methods.

Following the reaction, a basic workup is often employed to neutralize the acid catalyst. This involves washing the reaction mixture with an aqueous solution of a weak base, such as sodium bicarbonate, followed by extraction with a suitable organic solvent. The choice of solvent is critical for efficient separation of the product from the aqueous phase and any unreacted starting material.

For further purification, column chromatography using silica gel is a common and effective technique. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to separate the product from less polar and more polar impurities. The purity of the final product can be assessed using techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Scaling up the synthesis of this compound from milligram to multigram or kilogram scale in a laboratory setting requires careful consideration of several factors to maintain safety, efficiency, and product quality.

Heat Management: The reaction of 4-methylimidazole with triethyl orthoformate can be exothermic, especially with the addition of the acid catalyst. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a reaction vessel with a larger surface area-to-volume ratio, a well-controlled heating mantle, and potentially a cooling system is recommended.

Reagent Addition: The order and rate of reagent addition become more critical at a larger scale. Slow, controlled addition of the acid catalyst to the mixture of 4-methylimidazole and triethyl orthoformate can help manage the initial exotherm.

Mixing: Efficient stirring is essential to ensure homogeneity and effective heat transfer throughout the larger reaction volume. An overhead mechanical stirrer is generally preferred over a magnetic stir bar for reactions of a significant scale.

Workup and Purification: The workup procedure needs to be adapted for larger volumes. This may involve using larger separatory funnels or alternative extraction techniques. For purification, flash column chromatography can be employed for larger quantities, or distillation under reduced pressure may be a more practical option if the product is thermally stable and has a suitable boiling point.

Interactive Table: Comparison of Laboratory Scale-Up Parameters

| Parameter | Small Scale (e.g., 1 g) | Large Scale (e.g., 100 g) |

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |

| Stirring | Magnetic stir bar | Overhead mechanical stirrer |

| Heat Control | Heating mantle | Controlled heating/cooling circulator |

| Purification | Standard column chromatography | Flash chromatography or distillation |

This table provides a general comparison of considerations for scaling up a typical N-functionalization reaction in a laboratory setting.

Reactivity and Mechanistic Investigations of 1 Diethoxymethyl 4 Methylimidazole

Reactivity at the Imidazole (B134444) Nitrogen (N-1 Position)

The N-1 position of 1-(diethoxymethyl)-4-methylimidazole is protected by the diethoxymethyl group. This group is generally stable under neutral and basic conditions. However, under acidic conditions, the acetal (B89532) functionality of the diethoxymethyl group is susceptible to hydrolysis. This cleavage would result in the formation of the corresponding N-H imidazole, diethyl ether, and formaldehyde (B43269).

This protecting group strategy is a common tactic in the functionalization of imidazoles. The N-1 position can be deprotected to allow for subsequent reactions, such as N-alkylation or N-arylation, providing a pathway to a variety of 1,4-disubstituted imidazoles. The choice of the N-1 substituent is crucial as it can influence the regioselectivity of subsequent reactions on the imidazole ring.

Reactivity of the Imidazole Ring (C-2, C-4, and C-5 Positions)

The reactivity of the carbon atoms within the imidazole ring is a complex interplay of the electronic effects of the substituents and the inherent properties of the heterocyclic system. The C-2 proton is generally the most acidic, followed by the C-5 proton, making these sites susceptible to deprotonation.

Lithiation and Metallation Reactions

Lithiation, a common method for the functionalization of heterocyclic compounds, involves the deprotonation of a C-H bond using a strong organolithium base, followed by quenching with an electrophile. The regioselectivity of this reaction in substituted imidazoles is highly dependent on the directing effects of the substituents.

In this compound, the most acidic proton is at the C-2 position, located between two electron-withdrawing nitrogen atoms. Therefore, treatment with a strong base like n-butyllithium (n-BuLi) is expected to selectively deprotonate the C-2 position. The resulting 2-lithio-1-(diethoxymethyl)-4-methylimidazole is a versatile intermediate that can react with a variety of electrophiles to introduce substituents at the C-2 position.

The C-5 position is another potential site for deprotonation. While the C-2 proton is kinetically favored for abstraction, the use of specific bases or additives can sometimes influence the regioselectivity. However, for this compound, the electronic environment strongly favors C-2 lithiation.

Table 1: Predicted Site Selectivity in Deprotonation of this compound

| Position | Relative Acidity | Predicted Outcome with Strong Base (e.g., n-BuLi) |

| C-2 | Most acidic | Major site of deprotonation |

| C-5 | Less acidic than C-2 | Minor or no deprotonation |

| C-4 (Methyl) | Least acidic | No deprotonation |

Influence of Substituents on Regioselectivity

The substituents at N-1 and C-4 play a crucial role in directing the regioselectivity of metallation. The diethoxymethyl group at N-1 is primarily a protecting group and exerts a moderate steric influence. The methyl group at C-4 is an electron-donating group, which slightly deactivates the adjacent C-5 position towards deprotonation while having a lesser effect on the more distant C-2 position.

This electronic push from the methyl group further enhances the kinetic acidity of the C-2 proton, reinforcing the preference for C-2 lithiation. Should a different substituent be present at C-4, the regioselectivity could be altered. For instance, an electron-withdrawing group at C-4 would increase the acidity of the C-5 proton, potentially leading to a mixture of products upon lithiation.

Electrophilic Substitution Reactions

Electrophilic substitution on the imidazole ring is generally difficult due to the electron-deficient nature of the ring, especially in the presence of an N-1 substituent that cannot be protonated. However, under forcing conditions or with highly reactive electrophiles, substitution can occur. The C-5 position is typically the most favored site for electrophilic attack in N-substituted imidazoles due to its higher electron density compared to C-2 and C-4. nih.gov

For this compound, the C-5 position would be the most likely site for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, should the reaction proceed. The C-4 position is already substituted, and the C-2 position is electronically deactivated.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the imidazole ring are rare and typically require the presence of a good leaving group, such as a halogen, at one of the carbon positions. In the case of this compound, which lacks such a leaving group, direct nucleophilic substitution on the ring is not a feasible reaction pathway.

However, if the molecule were to be first functionalized, for example, by lithiation at C-2 followed by quenching with an iodine source to yield 2-iodo-1-(diethoxymethyl)-4-methylimidazole, this derivative could then undergo nucleophilic substitution reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), at the C-2 position.

Reactivity of the Diethoxymethyl Functional Group

The diethoxymethyl group, an acetal, serves as a crucial protecting group for the N-1 position of the imidazole ring in this compound. Its reactivity is central to the utility of this compound in organic synthesis, allowing for selective reactions at other positions of the imidazole ring before its removal.

The diethoxymethyl protecting group is prized for its ease of removal under mild conditions. researchgate.net This deprotection is typically achieved through hydrolysis, which can be performed under neutral or acidic conditions at room temperature. researchgate.net The reaction proceeds by cleavage of the C-O bonds of the acetal, liberating the N-H of the imidazole ring and forming ethyl formate (B1220265) and ethanol (B145695) as byproducts.

This facile deprotection is a key advantage, as it allows for the unmasking of the imidazole nitrogen after desired modifications have been made to the imidazole core, such as lithiation and subsequent reaction with electrophiles at the C-2 position. researchgate.net The general scheme for the hydrolysis and deprotection is shown below:

Scheme 1: Hydrolysis of this compound

The conditions for deprotection are notably mild compared to other N-1 protecting groups like the methoxymethyl group, which may require prolonged heating in strong acids for removal. clockss.org A proposed mechanism for the deprotection involves protonation of one of the ethoxy groups, followed by elimination of ethanol to form an oxocarbenium ion intermediate. Subsequent attack by water and loss of a second molecule of ethanol and a proton leads to the formation of an unstable N-formyl intermediate, which is then hydrolyzed to the deprotected imidazole.

While primarily used as a protecting group, the diethoxymethyl moiety can be considered a synthetic equivalent of a formyl group. The deprotection process itself leads to the formation of a transient N-formyl imidazole species. This inherent reactivity allows this compound to act as a precursor for N-formyl-4-methylimidazole, particularly in the context of its reactions.

Following lithiation at the C-2 position and reaction with an electrophile, the subsequent hydrolysis of the diethoxymethyl group yields the 2-substituted-4-methyl-1H-imidazole. researchgate.net For instance, after lithiation, reaction with an aldehyde or ketone electrophile introduces a hydroxyalkyl group at the C-2 position. The final deprotection step then provides the 2-substituted N-unprotected imidazole. researchgate.net

| Electrophile | Resulting C-2 Substituent after Deprotection |

| CO₂ | COOH |

| n-BuBr | n-C₄H₉ |

| CH₃COCl | COCH₃ |

| PhCHO | CH(OH)Ph |

| Ph₂CO | C(OH)Ph₂ |

| This table illustrates the transformation of the C-2 position following lithiation of this compound and reaction with various electrophiles, followed by hydrolytic workup. researchgate.net |

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the literature. However, insights can be drawn from studies on related imidazole compounds and the general principles of the reactions it undergoes.

The metallation of the N-protected imidazole at the C-2 position using organolithium reagents like n-butyllithium (n-BuLi) is a rapid reaction, typically conducted at low temperatures (e.g., -40 °C to -78 °C) to ensure selectivity and stability of the resulting 2-lithio anion. researchgate.netnih.gov This suggests that the reaction is kinetically favored and has a low activation energy. The thermodynamic driving force for this reaction is the formation of the highly stable C-Li bond and the alkane byproduct (butane).

Kinetic studies on the iodination of imidazole and 2-methylimidazole (B133640) have shown that these reactions are rapid, with second-order rate constants that are influenced by pH and the presence of base catalysts. researchgate.net For example, the specific reaction rate for the base-catalyzed iodination of 2-methylimidazole was found to be 62.92 M⁻¹s⁻¹ at 27.0 °C and pH 7.0. researchgate.net While this reaction does not directly involve the diethoxymethyl group, it highlights the inherent reactivity of the imidazole ring itself, which is modulated by the N-1 substituent.

Synthetic Applications of 1 Diethoxymethyl 4 Methylimidazole

Role as a Versatile Synthetic Intermediate

The diethoxymethyl (DEM) group on the imidazole (B134444) nitrogen transforms the ring into a versatile platform for constructing more elaborate molecular architectures. This N-protection is crucial as it facilitates the selective functionalization at other positions of the imidazole ring, which would otherwise be complicated by the acidic N-H proton.

Preparation of Functionalized Imidazole Derivatives

A primary application of 1-(diethoxymethyl)-4-methylimidazole is as a precursor for preparing 2-substituted imidazole derivatives. The diethoxymethyl protecting group is key to this strategy, as it allows for the facile deprotonation at the C2 position of the imidazole ring using a strong base, such as an organolithium reagent. This generates a potent nucleophile, the 2-lithio anion, which can then react with a wide variety of electrophiles to install new functional groups. rsc.org

This method provides a convenient and high-yielding route to 2-substituted imidazoles that can be difficult to access through other synthetic pathways. rsc.org The subsequent removal of the diethoxymethyl group regenerates the N-H bond, yielding the final functionalized imidazole. A range of electrophiles has been successfully employed in this reaction, leading to a diverse library of imidazole derivatives.

Table 1: Examples of 2-Substituted Imidazoles from 1-(Diethoxymethyl)imidazole Note: This data is based on the parent compound without the 4-methyl group, but the principle of reactivity is directly analogous.

| Electrophile | Resulting 2-Substituent |

| Carbon Dioxide (CO₂) | -COOH |

| n-Butyl Iodide | -n-C₄H₉ |

| Acetic Anhydride | -COCH₃ |

| Benzophenone | -C(OH)(C₆H₅)₂ |

| Acetone (B3395972) | -C(OH)(CH₃)₂ |

This table illustrates the versatility of the 2-lithio intermediate derived from DEM-protected imidazole in reacting with various electrophiles to form new carbon-carbon and carbon-oxygen bonds. rsc.org

Contribution to the Synthesis of Complex Heterocyclic Scaffolds

Functionalized imidazoles are critical building blocks in the synthesis of more complex heterocyclic systems, which are prevalent in pharmaceuticals and natural products. nih.gov By providing a reliable method to introduce specific substituents at the 2-position, intermediates like this compound are instrumental in the modular assembly of these larger scaffolds. For instance, the derivatives prepared as described in section 4.1.1 can be used in subsequent cross-coupling reactions or cyclization cascades to build fused-ring systems or other complex architectures. nih.gov The strategic placement of functional groups, enabled by the DEM-protecting group, allows chemists to design and execute convergent synthetic routes toward complex target molecules. nih.gov

Applications in Protecting Group Chemistry

The concept of protecting a reactive functional group is fundamental to the synthesis of complex organic molecules. nih.gov The diethoxymethyl group is an effective protecting group for the imidazole nitrogen, offering distinct advantages in stability and removal conditions.

Protection of the Imidazole Nitrogen

The diethoxymethyl group serves as an easily introduced and effective protecting group for the N-H of an imidazole ring. rsc.org It is typically installed by reacting the imidazole with triethyl orthoformate. This protection is vital for syntheses involving strong bases, such as n-butyllithium, which would otherwise simply deprotonate the acidic N-H proton. The DEM group is stable to these strongly basic and nucleophilic conditions, allowing for selective chemistry to occur elsewhere on the molecule, particularly at the C2 position. rsc.org Its role is to mask the acidic proton and electronically modify the ring to direct metallation. rsc.org

Strategies for Orthogonal Protection and Deprotection

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others. beilstein-journals.org The diethoxymethyl group fits well into such strategies due to its unique deprotection conditions. The DEM group is readily cleaved under mild acidic or even neutral hydrolytic conditions. rsc.org For instance, simple exposure to aqueous acetone or dilute acid at room temperature is often sufficient to remove the group and regenerate the imidazole N-H. rsc.org

This lability contrasts sharply with the stability of other common nitrogen protecting groups, which may require harsh acids, strong bases, or catalytic hydrogenation for removal. youtube.com This difference in deprotection conditions allows for selective manipulation of the imidazole nitrogen without affecting other protected functional groups in a complex molecule.

Table 2: Deprotection Conditions for the Diethoxymethyl (DEM) Group

| Reagent/Conditions | Time | Result |

| 5-10% Aqueous Acetone | A few hours | Complete removal of DEM group |

| Dilute HCl | Rapid | Complete removal of DEM group |

This table highlights the mild conditions required for the removal of the DEM protecting group, a key feature for its use in orthogonal protection schemes. rsc.org

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govnih.gov While imidazole itself can act as an organocatalyst in certain MCRs, rsc.org and various MCRs exist for the synthesis of imidazole rings from acyclic precursors, organic-chemistry.org the specific use of this compound as a substrate in multicomponent reactions is not prominently documented in the reviewed scientific literature.

Precursor in Catalyst and Ligand Development

The chemical compound this compound serves as a valuable starting material in the development of specialized catalysts and ligands, particularly within the domain of organometallic chemistry and homogeneous catalysis. Its core structure, featuring a 4-methylimidazole (B133652) backbone, is a key building block for the synthesis of N-heterocyclic carbenes (NHCs). These NHCs are highly sought-after ligands for transition metals due to their strong σ-donating properties and the stability they impart to the resulting metal complexes.

The synthetic utility of this compound lies in its potential to be converted into 1,3-disubstituted-4-methylimidazolium salts. These salts are the direct precursors to the corresponding NHC ligands. The general and established synthetic pathway involves two main steps: the formation of the imidazolium (B1220033) salt and the subsequent generation of the NHC-metal complex.

The initial step is the alkylation of the this compound at the N3 position with a suitable alkylating agent (e.g., an alkyl halide). This reaction yields a 1,3-disubstituted-4-methylimidazolium salt. The diethoxymethyl group at the N1 position can also be hydrolyzed to a formyl group or further modified if desired, offering a route to a variety of functionalized imidazolium salts.

Once the imidazolium salt is obtained, it can be used to generate an NHC-palladium complex. This is typically achieved through the deprotonation of the imidazolium salt at the C2 position using a base, which generates the free carbene. This highly reactive species is then trapped in situ by a palladium(II) precursor, such as palladium(II) acetate (B1210297) or a palladium-allyl complex, to form a stable NHC-palladium complex. academie-sciences.fr Alternatively, the reaction can proceed via a transmetalation route, often involving an intermediate silver-NHC complex. nsf.gov

The resulting 4-methyl-substituted NHC-palladium complexes are effective catalysts for a range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the methyl group at the 4-position of the imidazole ring can influence the steric and electronic properties of the NHC ligand, thereby fine-tuning the reactivity and selectivity of the palladium catalyst.

Detailed research findings have demonstrated the efficacy of closely related 4-methyl-substituted NHC-palladium complexes in pivotal catalytic reactions such as the Suzuki-Miyaura and Heck cross-coupling reactions. For instance, palladium complexes derived from 1,3-dialkyl-4-methylimidazolinium salts have been successfully employed as catalysts in the Heck coupling of aryl bromides with styrene (B11656), leading to good yields of the corresponding stilbene (B7821643) products. tubitak.gov.tr Similarly, NHC-palladium(II)-1-methylimidazole complexes have proven to be robust catalysts for the Mizoroki-Heck reaction of various aryl chlorides with styrenes, as well as for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids in aqueous media. nih.govnih.govorganic-chemistry.org

The performance of these catalytic systems is highlighted in the following data tables, which summarize research findings for analogous 4-methyl-substituted NHC-palladium catalysts in Suzuki-Miyaura and Heck reactions.

Table 1: Performance of a 4-Methyl-NHC-Palladium Catalyst in the Heck Reaction tubitak.gov.tr

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | Bromobenzene | Stilbene | 85 |

| 2 | 4-Bromotoluene | 4-Methylstilbene | 88 |

| 3 | 4-Bromoanisole | 4-Methoxystilbene | 90 |

| 4 | 4-Bromobenzonitrile | 4-Cyanostilbene | 75 |

Reaction Conditions: Aryl bromide (1 mmol), styrene (1.2 mmol), Pd(OAc)₂, 1,3-dialkyl-4-methylimidazolinium salt, base, solvent, heat.

Table 2: Performance of an NHC-Pd(II)-1-Methylimidazole Complex in the Suzuki-Miyaura Coupling of Aryl Chlorides organic-chemistry.org

| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |

| 2 | Chlorobenzene | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 95 |

| 3 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 93 |

| 4 | 2-Chlorotoluene | Phenylboronic acid | 2-Methylbiphenyl | 85 |

Reaction Conditions: Aryl chloride (1 mmol), arylboronic acid (1.5 mmol), NHC-Pd(II)-Im complex (2.0 mol%), t-BuOK (2.0 equiv.), water, 80 °C, 12-24 h. organic-chemistry.org

These findings underscore the significant potential of catalysts and ligands derived from this compound. The ability to readily synthesize stable and highly active NHC-palladium complexes from this precursor makes it a compound of considerable interest for the development of advanced catalytic systems for challenging chemical transformations.

Theoretical and Computational Studies of 1 Diethoxymethyl 4 Methylimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods, such as Density Functional Theory (DFT), provide insights into electronic structure, reactivity, and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron to a higher energy state. For instance, in a related imidazole (B134444) derivative, the HOMO-LUMO energy gap has been shown to indicate that charge exchange readily occurs within the molecule, signifying its reactive nature. mdpi.com The introduction of the diethoxymethyl group at the N1 position of 4-methylimidazole (B133652) is expected to influence the electron distribution. The oxygen atoms in the diethoxymethyl group, with their lone pairs of electrons, can participate in resonance with the imidazole ring, thereby affecting the energies of the HOMO and LUMO.

Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap

| Parameter | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in this table are representative and based on general knowledge of similar imidazole compounds. They are not the result of a specific calculation on 1-(Diethoxymethyl)-4-methylimidazole.

Reactivity Prediction using Quantum Descriptors

Quantum descriptors derived from electronic structure calculations offer a quantitative measure of a molecule's reactivity. Key descriptors include electronegativity (χ), electrophilicity index (ω), and global hardness (η) and softness (S).

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons.

Global Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S) : The reciprocal of global hardness, indicating how easily a molecule undergoes electronic changes.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. nih.govnih.govnih.govresearchgate.net

These descriptors are invaluable for understanding how a molecule will interact with other chemical species. nih.govnih.gov For example, a high electrophilicity index would suggest that the molecule is a good electrophile.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV |

| Global Softness (S) | 1 / η | 0.38 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 eV |

Note: These values are illustrative and calculated from the representative energies in Table 1. They are not from a direct study of this compound.

Spectroscopic Property Simulations

Quantum chemical calculations can simulate various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These simulations are powerful tools for structure elucidation and for interpreting experimental spectra. By calculating the magnetic shielding of each nucleus, one can predict the NMR chemical shifts. nih.gov Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be predicted. acs.org Comparing these simulated spectra with experimental data can confirm the molecule's structure.

Molecular Dynamics Simulations for Conformational Analysis

The diethoxymethyl group attached to the imidazole ring is flexible, with several rotatable bonds. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity. The conformational pathways can be complex, with numerous rotamers available for each flexible part of the molecule. nih.govresearchgate.net

Computational Modeling of Interactions with Other Chemical Entities

The imidazole moiety is a well-known ligand in coordination chemistry. Computational modeling can be used to study the interactions between this compound and metal ions. These studies can predict the geometry of the resulting metal complexes, the strength of the ligand-metal bond, and the electronic effects of coordination. Such information is vital in fields like catalysis and materials science.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful means to investigate potential reaction mechanisms. For a molecule like this compound, theoretical calculations can map out the energy profiles of different reaction pathways, for example, in its synthesis or decomposition. rsc.org By identifying transition states and calculating activation energies, researchers can predict the most likely mechanism for a given reaction. This approach can be used to understand and optimize synthetic routes. rsc.org

Advanced Research Directions and Emerging Applications

Integration into Automated Synthesis Platforms

The landscape of chemical synthesis is rapidly evolving with the advent of automated platforms and flow chemistry, which offer enhanced efficiency, safety, and reproducibility over traditional batch methods. synplechem.com The synthesis of 1-(Diethoxymethyl)-4-methylimidazole is a prime candidate for adaptation to these modern technologies. Automated synthesis platforms, which can handle multi-step reactions and purifications via robotic execution, could streamline its production. researchgate.netnih.gov

Flow chemistry, in particular, presents a compelling avenue for the synthesis of imidazole-based compounds. nih.govunimi.it By continuously passing reactants through controlled reactor networks, flow processes can manage reaction parameters with high precision, minimize the handling of potentially hazardous intermediates, and facilitate scalable production. nih.govscitube.io The synthesis of this compound could be envisioned in a continuous flow setup where 4-methylimidazole (B133652) is alkylated in a packed-bed or microreactor, followed by in-line purification, significantly reducing production time and resource consumption.

Table 1: Potential Advantages of Automated Synthesis for this compound

| Feature | Benefit in Automated/Flow Synthesis | Reference |

|---|---|---|

| Increased Efficiency | Reduced reaction times from hours to minutes and higher throughput. | nih.gov |

| Enhanced Safety | Minimizes handling of hazardous reagents and reduces the volume of reactive intermediates at any given time. | scitube.io |

| Improved Control | Precise control over temperature, pressure, and stoichiometry, leading to higher yields and purity. | nih.gov |

| Scalability | Seamless transition from laboratory-scale optimization to large-scale production. | nih.gov |

| Reproducibility | Consistent product quality through standardized, computer-controlled processes. | synplechem.com |

Development of New Functional Materials based on this compound Scaffolds

The imidazole (B134444) scaffold is a fundamental building block in materials science due to its electronic properties, coordination capabilities, and ability to participate in hydrogen bonding. chemenu.com The this compound molecule serves as a versatile precursor for a new generation of functional materials.

The diethoxymethyl group is a stable acetal (B89532) that acts as a protected aldehyde. This latent functionality is key to its potential as a monomer for polymeric materials. Upon deprotection under mild acidic conditions, the aldehyde group becomes available for various polymerization reactions.

For instance, the regenerated aldehyde can undergo condensation polymerization with amines or phenols to create novel polymers. Furthermore, the aldehyde can be converted into other functional groups, such as an alcohol or an amine, which can then be used to synthesize polyesters, polyamides, or polyurethanes. The imidazole ring itself can be incorporated into the polymer backbone or act as a pendant group, imparting specific properties like thermal stability, conductivity, or pH-responsiveness to the final material. This approach is analogous to the synthesis of other complex covalent organic polymers where functionalized heterocyclic motifs are linked together. iitpkd.ac.in

Imidazole and its derivatives are well-established ligands in coordination chemistry, readily coordinating to a wide range of metal ions through the sp²-hybridized nitrogen atom (N-3). nih.gov this compound can act as a monodentate ligand, but its true potential lies in its use as a building block for more complex polydentate ligands. nih.gov

The deprotected aldehyde function can be used in Schiff base condensation reactions with various amines to create multidentate ligands capable of forming stable complexes with transition metals. These complexes could find applications in catalysis, sensing, or as magnetic materials.

Moreover, these tailored ligands are ideal candidates for constructing Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal nodes linked by organic ligands. By designing ligands derived from this compound, it is possible to create MOFs with tunable pore sizes, shapes, and chemical environments, making them suitable for applications in gas storage, separation, and catalysis.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. beilstein-journals.org The this compound molecule possesses features that make it an interesting component for supramolecular structures. The imidazole ring can act as both a hydrogen bond donor (the C-H bonds) and acceptor (the N-3 atom).

These interactions can be exploited to direct the self-assembly of molecules into well-defined architectures like sheets, helices, or capsules. For example, derivatization of the molecule could lead to structures that form dimers through hydrogen bonding, similar to other complex heterocyclic systems. beilstein-journals.org The ability to form predictable, non-covalent bonds is fundamental to creating "smart" materials that can respond to external stimuli, molecular recognition systems, and platforms for drug delivery.

Green Chemistry Initiatives in its Synthesis and Utilization

Modern chemistry places a strong emphasis on sustainability and environmentally benign processes. Green chemistry principles can be applied to both the synthesis and use of this compound. Synthetic strategies are being developed for other imidazole derivatives that utilize eco-friendly solvents like water, employ microwave-assisted reactions to reduce energy consumption and reaction times, and use recyclable catalysts. nih.govmdpi.com

For example, the synthesis of this compound could be optimized to use greener solvents and catalytic systems, moving away from traditional volatile organic compounds. In its utilization, the role of the diethoxymethyl group as a protecting group is inherently atom-economical, as its removal ideally generates only ethanol (B145695), a benign byproduct.

Table 2: Green Chemistry Approaches for Imidazole Derivatives

| Green Chemistry Principle | Application to this compound | Reference |

|---|---|---|

| Safer Solvents | Use of water or bio-based solvents instead of traditional organic solvents. | scitube.io |

| Energy Efficiency | Microwave-assisted or flow chemistry synthesis to reduce energy consumption and shorten reaction times. | nih.gov |

| Catalysis | Development of recyclable, non-toxic catalysts (e.g., ZnO nanoparticles) for synthesis. | mdpi.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | scitube.io |

Derivatization for Tailored Chemical and Physical Properties

The this compound scaffold is ripe for derivatization to fine-tune its properties for specific applications. nih.gov The molecule offers several reaction sites for chemical modification.

The Aldehyde Group: As previously mentioned, deprotection of the diethoxymethyl group yields a highly reactive aldehyde. This aldehyde is a gateway to a vast array of chemical transformations, including reductive amination, Wittig reactions, and cyanohydrin formation, allowing for the introduction of diverse functional groups.

The Imidazole Ring: The imidazole ring itself can be subject to further functionalization. For example, electrophilic substitution can occur at the C-2 or C-5 positions, enabling the introduction of halogens, nitro groups, or other functionalities.

The Methyl Group: The methyl group at the C-4 position can potentially be functionalized through radical reactions or by deprotonation to form an anion, although this is generally less facile than reactions at other sites.

Through targeted derivatization, a library of compounds based on the this compound core can be generated, each with unique electronic, steric, and physical properties, paving the way for their use in medicinal chemistry, materials science, and agrochemicals. ekb.eg

Conclusion and Future Outlook

Synthesis of Current Academic Understanding

The current academic understanding of "1-(Diethoxymethyl)-4-methylimidazole" is primarily inferential, drawn from the well-documented chemistry of its constituent moieties: the 4-methylimidazole (B133652) ring and the diethoxymethyl acetal (B89532) group. Direct research and literature specifically detailing the synthesis, properties, and applications of this compound are not extensively available.

The 4-methylimidazole (4-MeI) core is a heterocyclic compound that has been the subject of considerable study. nih.govnih.govnih.gov It is recognized as a byproduct of the Maillard reaction in food and is used in the manufacturing of various chemicals, including pharmaceuticals and dyes. nih.govresearchgate.net Its chemical properties are characterized by its aromaticity, basicity, and the reactivity of the imidazole (B134444) ring, which can participate in various organic reactions. nih.govwikipedia.org The methyl group at the 4-position influences the electronic properties and steric hindrance of the molecule.

The diethoxymethyl group is an acetal of formaldehyde (B43269) and ethanol (B145695). Diethoxymethane (DEM) itself is utilized as a solvent and a reagent in organic synthesis. researchgate.net It is known for its stability under basic conditions and its role as a protective group for alcohols or as a source of a formyl group equivalent. researchgate.net The introduction of the diethoxymethyl group at the N-1 position of the 4-methylimidazole ring is expected to significantly modify the properties of the parent imidazole. This substitution would block the N-H proton, preventing tautomerism and altering its basicity compared to 4-methylimidazole. wikipedia.org The acetal functionality also introduces a potential site for hydrolysis under acidic conditions, which could be a key aspect of its reactivity.

Identification of Unexplored Research Avenues

The limited direct research on this compound presents numerous unexplored research avenues. A primary gap is the definitive synthesis and characterization of this compound. While a synthetic route can be postulated via the N-alkylation of 4-methylimidazole with a diethoxymethylating agent, detailed experimental conditions, yield, and purification methods are not documented.

Further key areas for investigation include:

Physicochemical Properties: A comprehensive study of its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), is required to establish a foundational understanding of the molecule.

Reactivity and Stability: The stability of the diethoxymethyl group under various conditions (acidic, basic, thermal) needs to be systematically evaluated. Understanding the conditions under which the acetal is cleaved to reveal the N-formyl or N-H imidazole is crucial for its potential applications.

Coordination Chemistry: The N-3 nitrogen of the imidazole ring remains a potential coordination site for metal ions. Investigating the coordination chemistry of this compound could lead to the development of novel catalysts or materials. wikipedia.org

Biological Activity: While 4-methylimidazole has been studied for its biological effects, the influence of the N-diethoxymethyl substituent on these activities is unknown. nih.govnih.gov Screening for potential pharmacological or biological activities would be a valuable area of research.

Future Directions for Fundamental and Applied Research

Future research on this compound should be directed towards both fundamental understanding and potential applications.

Fundamental Research:

Synthetic Methodology: Developing and optimizing a robust and scalable synthesis for this compound is the most critical first step. This would involve exploring different synthetic strategies and thoroughly characterizing the final product.

Mechanistic Studies: Investigating the mechanisms of its reactions, particularly the hydrolysis of the acetal group and its behavior in various organic transformations, will provide valuable insights into its chemical nature.

Computational Modeling: Theoretical studies can complement experimental work by predicting the molecule's geometry, electronic structure, and reactivity, offering guidance for experimental design.

Applied Research:

Intermediate in Organic Synthesis: The compound could serve as a protected form of 4-methylimidazole, allowing for reactions at other positions of the molecule before deprotection. Its potential as a precursor for other functionalized imidazoles, such as 1-formyl-4-methylimidazole, should be explored.

Ionic Liquid Precursor: N-substituted imidazoles are common precursors for imidazolium-based ionic liquids. wikipedia.org The synthesis of ionic liquids from this compound could lead to new materials with unique properties.

Pharmaceutical and Agrochemical Scaffolds: Imidazole derivatives are prevalent in pharmaceuticals and agrochemicals. nih.govnih.govrsc.org The unique structural features of this compound may offer new possibilities in the design of bioactive molecules.

Q & A

Basic: What are the common synthetic routes for preparing 1-(Diethoxymethyl)-4-methylimidazole, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound typically involves alkylation or protection reactions using diethoxymethyl precursors. A general approach includes:

- Alkylation of 4-methylimidazole : Reacting 4-methylimidazole with a diethoxymethyl halide (e.g., diethoxymethyl chloride) under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is commonly used .

- Optimization : Temperature control (room temperature to 60°C), slow addition of the halide, and extended reaction times (12–24 hours) enhance yield. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the imidazole ring (δ 6.5–7.5 ppm) and diethoxymethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂) .

- ¹³C NMR : Confirms the diethoxymethyl carbon (δ ~95–100 ppm) and imidazole carbons .

- IR Spectroscopy : Detects C-O (1100–1250 cm⁻¹) and C-N (1350–1500 cm⁻¹) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS provides molecular ion ([M+H]⁺) and fragmentation patterns for structural validation .

Advanced: How does the diethoxymethyl group influence the hydrolytic stability and reactivity of 4-methylimidazole derivatives?

The diethoxymethyl group acts as a protective moiety , reducing nucleophilic reactivity at the imidazole ring. However, under acidic or aqueous conditions, it undergoes hydrolysis to regenerate formaldehyde and ethanol, potentially destabilizing the compound. Key factors:

- pH Sensitivity : Hydrolysis rates increase in acidic media (pH < 4) due to protonation of the imidazole nitrogen .

- Kinetic Studies : Use HPLC to monitor degradation products (e.g., 4-methylimidazole) under controlled pH and temperature .

- Stabilization Strategies : Store in anhydrous solvents (e.g., acetonitrile) and avoid prolonged exposure to moisture .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound, and how can assay parameters be optimized?

- Enzyme Inhibition Assays :

- Cytochrome P450 (CYP) Inhibition : Test at concentrations ranging from 1 nM–100 µM using fluorogenic substrates .

- Kinase Activity : Use ATP-Glo™ assays with recombinant kinases (e.g., EGFR, BRAF) to measure IC₅₀ values .

- Cell-Based Assays :

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72-hour exposure .

- Dose Optimization : Pre-test solubility in DMSO (<0.1% final concentration) to avoid solvent interference .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets?

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., N3 of imidazole) for electrophilic interactions .

- Molecular Docking : Use AutoDock Vina to model binding affinities with proteins (e.g., histamine receptors or kinases). Key parameters:

- Grid box size: 20 Å × 20 Å × 20 Å centered on the active site.

- Lamarckian genetic algorithm for conformational sampling .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Advanced: What analytical challenges arise in quantifying trace levels of this compound in biological matrices, and how can UPLC-MS/MS be optimized?

- Matrix Effects : Co-eluting biomolecules (e.g., proteins, lipids) suppress ionization. Mitigate via:

- Sample Cleanup : Solid-phase extraction (SPE) with C18 cartridges .

- Internal Standards : Use deuterated analogs (e.g., d₄-4-methylimidazole) for normalization .

- UPLC-MS/MS Parameters :

- Column: Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B) with gradient elution (5–95% B over 5 minutes).

- Detection: MRM transitions for [M+H]⁺ → fragment ions (e.g., m/z 199 → 141) .

Advanced: How do structural modifications (e.g., substituent position) on the imidazole ring affect the compound’s physicochemical properties?

- Lipophilicity : The diethoxymethyl group increases logP compared to 4-methylimidazole, enhancing membrane permeability. Calculate via HPLC-derived logk values .

- Electronic Effects : Electron-donating groups (e.g., -OCH₂CH₃) stabilize the imidazole ring, altering pKa (use potentiometric titration) .

- Comparative Studies : Synthesize analogs (e.g., 1-(methoxymethyl)-4-methylimidazole) and compare solubility (shake-flask method) and stability (accelerated degradation studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.